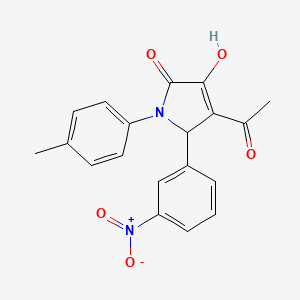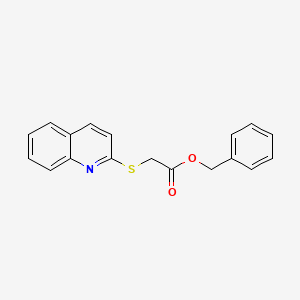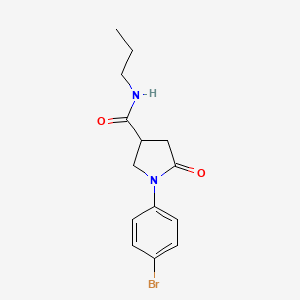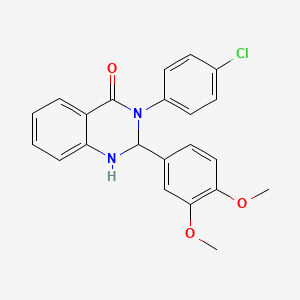
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide, also known as CPPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine and agriculture. CPPH is a hydrazide derivative that is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide is not fully understood. However, it has been proposed that N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide exerts its effects through the inhibition of specific enzymes or proteins. For example, N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to enhance photosynthesis by increasing the levels of chlorophyll and carotenoids.
Advantages and Limitations for Lab Experiments
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has various advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound that can be synthesized easily. It also exhibits various biochemical and physiological effects, making it a useful tool for studying the mechanisms of specific enzymes or proteins. However, one of the limitations is that the mechanism of action of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide is not fully understood, which makes it difficult to interpret the results of experiments. In addition, N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has not been extensively studied in vivo, which limits its potential applications in medicine and agriculture.
Future Directions
There are several future directions for the study of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide. One direction is to study its potential as a plant growth regulator in more detail. Another direction is to study its potential as an anti-tumor agent in vivo. In addition, further studies are needed to elucidate the mechanism of action of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide and to identify its specific targets. Overall, the study of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has the potential to lead to the development of new drugs and agricultural products that could have significant benefits for human health and the environment.
Synthesis Methods
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide is synthesized through the reaction of cyclopentanone, phenylhydrazine, and 2-hydroxy-2-phenylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and results in the formation of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide. The synthesized N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide can be purified through recrystallization using a suitable solvent such as ethanol.
Scientific Research Applications
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-tumor agent, anti-inflammatory agent, and as a plant growth regulator. N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to promote plant growth by increasing the activity of antioxidant enzymes and enhancing photosynthesis.
properties
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxy-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(18,11-7-3-2-4-8-11)13(17)16-15-12-9-5-6-10-12/h2-4,7-8,18H,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQLQSNYOAVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)NN=C2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopentylideneamino)-2-hydroxy-2-phenyl-propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)


![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)
![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5213424.png)

